molecular formula C15H22N2O3 B8202901 tert-Butyl N-(3-butanamidophenyl)carbamate

tert-Butyl N-(3-butanamidophenyl)carbamate

Cat. No.: B8202901
M. Wt: 278.35 g/mol
InChI Key: XOFIVBHDTLMPEH-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(butanoylamino)phenyl]carbamate: is an organic compound with the molecular formula C15H22N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-butanamidophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(butanoylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[3-(butanoylamino)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

    Substitution: Substituted carbamates with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(butanoylamino)phenyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is often employed in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its stability and reactivity make it a valuable intermediate in the synthesis of therapeutic agents.

Industry: In the industrial sector, tert-Butyl N-(3-butanamidophenyl)carbamate is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-butanamidophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of the target molecule. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • tert-Butyl N-[3-(aminomethyl)phenyl]carbamate
  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl N-[3-(1-aminoethyl)phenyl]carbamate

Comparison:

  • tert-Butyl N-[3-(butanoylamino)phenyl]carbamate is unique due to its butanoylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
  • The presence of different substituents in similar compounds can lead to variations in their chemical behavior, stability, and applications.
  • The specific functional groups in tert-Butyl N-(3-butanamidophenyl)carbamate make it particularly suitable for certain synthetic and medicinal applications, distinguishing it from its analogs.

Properties

IUPAC Name

tert-butyl N-[3-(butanoylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)17-14(19)20-15(2,3)4/h6,8-10H,5,7H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFIVBHDTLMPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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